molecular formula C24H20ClN5O2S B2549313 N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872200-04-9

N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2549313
CAS No.: 872200-04-9
M. Wt: 477.97
InChI Key: BZZRECYHEMBQFO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20ClN5O2S and its molecular weight is 477.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Investigation

  • H1-Antihistaminic Agents : Compounds like 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These compounds, such as 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, have been noted for their potential as H1-antihistamines with minimal sedation effects compared to standard treatments like chlorpheniramine maleate (Alagarsamy et al., 2008).

  • Adenosine Antagonists : Triazoloquinazoline derivatives like 9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CGS15943) have been studied for their affinity to human A3 receptors. Modifications of these compounds have been explored to enhance selectivity for different receptor subtypes, showing potential in treatments involving adenosine receptors (Kim et al., 1996).

Antimicrobial and Anticancer Activities

  • Antimicrobial Properties : New derivatives of 1,2,4-triazole have been synthesized and shown to exhibit antimicrobial activities. For instance, compounds like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have been tested against various microorganisms, demonstrating significant antimicrobial effects (Bektaş et al., 2007).

  • Anticancer Potential : Compounds like 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed and synthesized with structural requirements for anticancer activity. Their effectiveness against human neuroblastoma and colon carcinoma cell lines highlights their potential as anticancer agents (Reddy et al., 2015).

Molecular Structure and Docking Studies

  • Molecular Docking and Structure Analysis : Compounds such as 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have been synthesized and structurally analyzed. Molecular docking studies suggest favorable interactions with proteins like SHP2, indicating potential for targeted therapeutic applications (Wu et al., 2022).

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-2-16-9-13-19(14-10-16)33(31,32)24-23-27-22(26-15-17-7-11-18(25)12-8-17)20-5-3-4-6-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZRECYHEMBQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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